molecular formula C12H16F3NO B13988072 (R)-1-[4-(trifluoromethoxy)phenyl]pentylamine

(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine

Katalognummer: B13988072
Molekulargewicht: 247.26 g/mol
InChI-Schlüssel: HWRUYZNXLPOHSN-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-[4-(trifluoromethoxy)phenyl]pentylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[4-(trifluoromethoxy)phenyl]pentylamine typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-[4-(trifluoromethoxy)phenyl]pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

®-1-[4-(trifluoromethoxy)phenyl]pentylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-[4-(trifluoromethoxy)phenyl]pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(trifluoromethoxy)benzylamine
  • 4-(trifluoromethoxy)phenethylamine
  • 4-(trifluoromethoxy)phenylacetic acid

Uniqueness

®-1-[4-(trifluoromethoxy)phenyl]pentylamine is unique due to its specific structural features, such as the pentylamine chain and the trifluoromethoxy group

Eigenschaften

Molekularformel

C12H16F3NO

Molekulargewicht

247.26 g/mol

IUPAC-Name

(1R)-1-[4-(trifluoromethoxy)phenyl]pentan-1-amine

InChI

InChI=1S/C12H16F3NO/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8,11H,2-4,16H2,1H3/t11-/m1/s1

InChI-Schlüssel

HWRUYZNXLPOHSN-LLVKDONJSA-N

Isomerische SMILES

CCCC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.